molecular formula C5HCl2I2NO B1392924 2,5-Dichloro-4,6-diiodopyridin-3-ol CAS No. 1261365-34-7

2,5-Dichloro-4,6-diiodopyridin-3-ol

Cat. No.: B1392924
CAS No.: 1261365-34-7
M. Wt: 415.78 g/mol
InChI Key: YBXJSLAMKRMCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4,6-diiodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula

C5HCl2I2NOC_5HCl_2I_2NOC5​HCl2​I2​NO

and a molecular weight of 415.78 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at specific positions on the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4,6-diiodopyridin-3-ol typically involves halogenation reactions starting from pyridine derivatives. One common method includes the sequential chlorination and iodination of pyridin-3-ol. The process can be summarized as follows:

    Chlorination: Pyridin-3-ol is first chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 2 and 5 positions.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce iodine atoms at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4,6-diiodopyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group at the 3 position can participate in oxidation-reduction reactions, forming different oxidation states of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids or stannanes.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dichloro-4,6-diiodopyridin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-diiodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Chloro-3-iodopyridin-2-ol
  • 5-Chloro-2,3-diiodopyridine
  • 2,5-Dichloro-6-iodo-3-methoxypyridine

Comparison: 2,5-Dichloro-4,6-diiodopyridin-3-ol is unique due to the specific arrangement of chlorine and iodine atoms, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2,5-dichloro-4,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2I2NO/c6-1-2(8)3(11)4(7)10-5(1)9/h11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXJSLAMKRMCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)I)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-4,6-diiodopyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4,6-diiodopyridin-3-ol
Reactant of Route 3
2,5-Dichloro-4,6-diiodopyridin-3-ol
Reactant of Route 4
2,5-Dichloro-4,6-diiodopyridin-3-ol
Reactant of Route 5
2,5-Dichloro-4,6-diiodopyridin-3-ol
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4,6-diiodopyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.